
3-(3-Bromo-4-hydroxybenzyl)indolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-hydroxybenzyl)indolin-2-one typically involves the reaction of isatin with substituted benzyl bromides under specific conditions. One common method involves the use of acid-catalyzed condensation reactions, which provide high yields and short reaction times . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Bromo-4-hydroxybenzyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Applications De Recherche Scientifique
3-(3-Bromo-4-hydroxybenzyl)indolin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory agent, with research showing its ability to inhibit pro-inflammatory cytokines and signaling pathways.
Biology: It is used in biological studies to investigate its effects on cellular processes and molecular targets.
Pharmaceuticals: The compound is explored for its potential therapeutic applications, including its use as a lead compound for drug development.
Mécanisme D'action
The mechanism of action of 3-(3-Bromo-4-hydroxybenzyl)indolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the Akt, MAPK, and NF-κB signaling pathways, which are involved in inflammation and other cellular processes . The compound’s ability to modulate these pathways makes it a promising candidate for further research in anti-inflammatory and anticancer therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Hydroxyphenyl)indolin-2-one: Known for its anti-inflammatory activity.
3-(Nitromethylene)indolin-2-one: Studied for its bioactivities, including growth factor receptor inhibition.
1-Benzyl-1H-1,2,3-triazole derivatives of indolin-2-one: Explored for their acetylcholine esterase inhibitory activity and potential use in Alzheimer’s disease treatment.
Uniqueness
3-(3-Bromo-4-hydroxybenzyl)indolin-2-one stands out due to its unique bromine substitution, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying its effects on various biological pathways .
Propriétés
Formule moléculaire |
C15H12BrNO2 |
|---|---|
Poids moléculaire |
318.16 g/mol |
Nom IUPAC |
3-[(3-bromo-4-hydroxyphenyl)methyl]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C15H12BrNO2/c16-12-8-9(5-6-14(12)18)7-11-10-3-1-2-4-13(10)17-15(11)19/h1-6,8,11,18H,7H2,(H,17,19) |
Clé InChI |
FSXMDVYLGSUCLI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C(=O)N2)CC3=CC(=C(C=C3)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



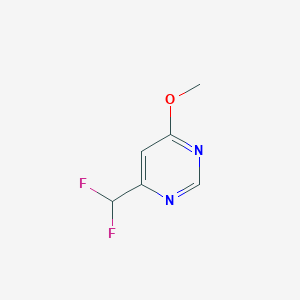
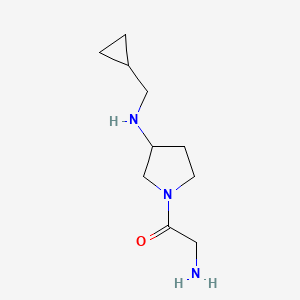


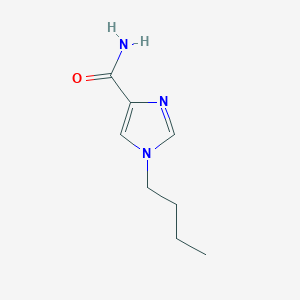
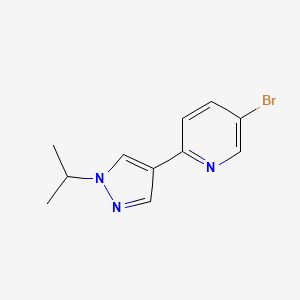
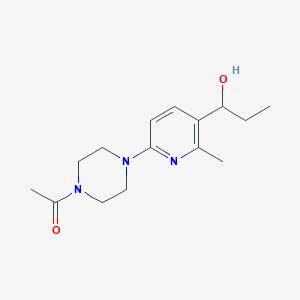
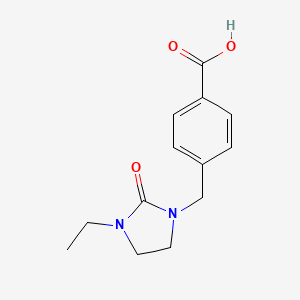

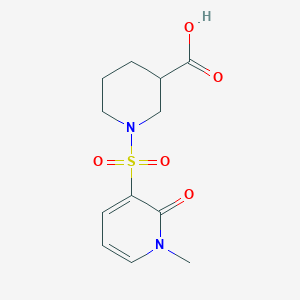

![4-Chloro-6-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-methoxyethyl)pyrimidine](/img/structure/B11795297.png)

